2,5-Dimethoxyphenethyl isothiocyanate

Descripción general

Descripción

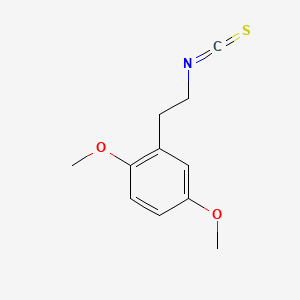

2,5-Dimethoxyphenethyl isothiocyanate is an organic compound with the molecular formula C11H13NO2S It is a derivative of phenethylamine, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions, and an isothiocyanate group at the ethyl side chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Dimethoxyphenethyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2,5-dimethoxyphenethylamine with thiophosgene. The reaction typically proceeds as follows:

Starting Material: 2,5-Dimethoxyphenethylamine

Reagent: Thiophosgene (CSCl2)

Solvent: Anhydrous dichloromethane (CH2Cl2)

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the thiophosgene.

The reaction mechanism involves the nucleophilic attack of the amine group on the thiophosgene, leading to the formation of the isothiocyanate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dimethoxyphenethyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group.

Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Oxidation and Reduction Reactions: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones, while reduction reactions can convert the isothiocyanate group to amines.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols

Solvents: Dichloromethane, ethanol, and water

Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products

Thiourea Derivatives: Formed through addition reactions with amines.

Quinones: Formed through oxidation of the methoxy groups.

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that 2,5-dimethoxyphenethyl isothiocyanate exhibits several significant biological activities:

- Antimicrobial Properties : It has shown efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Anticancer Potential : Studies have highlighted its ability to induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits for inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, the compound is being investigated for its pharmacological properties. Its structure allows for modifications that can enhance its bioactivity and selectivity against specific targets. The following table summarizes some of the notable applications:

| Application Area | Description |

|---|---|

| Antimicrobial Research | Investigated for activity against pathogens; potential use in formulating new antibiotics. |

| Cancer Therapy | Explored for its ability to inhibit tumor growth and induce apoptosis in cancer cells. |

| Anti-inflammatory Drugs | Researching its role in modulating inflammatory responses; potential treatments for arthritis. |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic substitution : Reacting phenolic compounds with thiocyanates.

- Condensation reactions : Utilizing suitable precursors to form the isothiocyanate moiety.

Derivatives of this compound are also being studied to enhance its properties or target specific biological pathways more effectively.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of breast cancer cells through modulation of apoptosis-related pathways.

- Antimicrobial Efficacy : Research indicated that formulations containing this isothiocyanate displayed enhanced activity against resistant strains of bacteria, showcasing its potential as an alternative antimicrobial agent.

- Inflammation Modulation : Clinical trials are underway to evaluate its effectiveness in reducing symptoms of chronic inflammatory diseases such as rheumatoid arthritis.

Mecanismo De Acción

The mechanism of action of 2,5-dimethoxyphenethyl isothiocyanate involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. The compound also activates molecular pathways regulated by transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1), which play roles in cellular defense mechanisms .

Comparación Con Compuestos Similares

2,5-Dimethoxyphenethyl isothiocyanate can be compared with other similar compounds, such as:

Phenethyl isothiocyanate: Lacks the methoxy groups on the phenyl ring, resulting in different chemical reactivity and biological activity.

4-Methoxyphenethyl isothiocyanate: Contains a single methoxy group, leading to variations in its chemical and biological properties.

3,4-Dimethoxyphenethyl isothiocyanate: Has methoxy groups at different positions on the phenyl ring, affecting its reactivity and applications.

The presence and position of the methoxy groups in this compound contribute to its unique chemical and biological properties, distinguishing it from other isothiocyanate derivatives.

Actividad Biológica

2,5-Dimethoxyphenethyl isothiocyanate (DPEITC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with DPEITC, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Synthesis

DPEITC is an isothiocyanate derived from 2,5-dimethoxyphenethylamine. Its synthesis typically involves the reaction of 2,5-dimethoxyphenethylamine with thiophosgene or other isothiocyanate precursors. The chemical structure can be represented as follows:

1. Anticancer Activity

DPEITC exhibits notable anticancer properties through several mechanisms:

- Induction of Apoptosis : DPEITC has been shown to induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. This process is mediated by the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequent cell death .

- Inhibition of Cell Proliferation : Research indicates that DPEITC can inhibit the proliferation of various cancer cell lines, including breast, prostate, and colon cancers. This inhibition is often linked to cell cycle arrest at the G1 phase .

- Histone Deacetylase Inhibition : DPEITC has been identified as a potent inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival. By inhibiting HDAC activity, DPEITC promotes the expression of tumor suppressor genes .

2. Antimicrobial Activity

DPEITC demonstrates significant antimicrobial properties against a range of pathogens:

- Bacterial Inhibition : Studies have shown that DPEITC exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains indicate its potential as an antimicrobial agent .

- Mechanism Against Biofilms : DPEITC disrupts biofilm formation in pathogenic bacteria, which is critical for their virulence. This activity has been linked to alterations in bacterial membrane integrity and function .

Case Study 1: Anticancer Efficacy in Breast Cancer Cells

A study investigated the effects of DPEITC on MCF-7 breast cancer cells. The results indicated that treatment with DPEITC resulted in a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation. The study concluded that DPEITC could serve as a potential chemotherapeutic agent for breast cancer .

Case Study 2: Antimicrobial Effects on Helicobacter pylori

In another study focusing on H. pylori, DPEITC was shown to have a median MIC of 2 μg/mL against resistant strains. The compound effectively killed intracellular forms of H. pylori after 24 hours of treatment, suggesting its potential utility in treating persistent infections caused by antibiotic-resistant strains .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activities of DPEITC:

Propiedades

IUPAC Name |

2-(2-isothiocyanatoethyl)-1,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-13-10-3-4-11(14-2)9(7-10)5-6-12-8-15/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVVYOAJVPHNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343759 | |

| Record name | 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56771-74-5 | |

| Record name | 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56771-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.